molecular formula C24H13NO6S2 B3883577 2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B3883577
M. Wt: 475.5 g/mol
InChI Key: UPTAZTPNSDPSBK-VCHYOVAHSA-N
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Description

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that features a unique combination of functional groups, including anthracene, furan, thiazolidine, and acetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The starting materials often include 9,10-dioxoanthracene, furan-2-carbaldehyde, and thiazolidine derivatives. The key steps in the synthesis may involve:

    Condensation Reactions: Combining 9,10-dioxoanthracene with furan-2-carbaldehyde under acidic or basic conditions to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization with thiazolidine derivatives to form the thiazolidinone ring.

    Functional Group Modifications: Introduction of the acetic acid moiety through esterification or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

    Organic Synthesis: Use as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds containing the anthracene moiety, known for their photophysical properties.

    Furan Derivatives: Compounds with the furan ring, often used in pharmaceuticals and agrochemicals.

    Thiazolidine Derivatives: Molecules containing the thiazolidine ring, which have applications in medicinal chemistry.

Uniqueness

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13NO6S2/c26-19(27)11-25-23(30)18(33-24(25)32)10-12-8-9-17(31-12)15-6-3-7-16-20(15)22(29)14-5-2-1-4-13(14)21(16)28/h1-10H,11H2,(H,26,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTAZTPNSDPSBK-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)C=C5C(=O)N(C(=S)S5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(O4)/C=C/5\C(=O)N(C(=S)S5)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5E)-5-[[5-(9,10-dioxoanthracen-1-yl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

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